molecular formula C18H34O3 B14432751 10-Hydroxyoctadecenoic acid CAS No. 80110-77-6

10-Hydroxyoctadecenoic acid

Cat. No.: B14432751
CAS No.: 80110-77-6
M. Wt: 298.5 g/mol
InChI Key: AMPZNWGEMPXFMM-DTQAZKPQSA-N
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Description

10-Hydroxyoctadecenoic acid is a hydroxy fatty acid that is derived from octadecenoic acid. It is characterized by the presence of a hydroxyl group at the 10th carbon position. This compound is part of the broader class of octadecanoids, which are lipid mediators involved in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Hydroxyoctadecenoic acid can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the use of fatty acid hydratases, which catalyze the addition of water to unsaturated fatty acids . Chemical synthesis methods include oxygenation, epoxidation, and ozonolysis .

Industrial Production Methods

Industrial production of this compound often involves biocatalysis due to its high selectivity and environmentally friendly nature. For example, the biosynthesis of 10-Hydroxy-2-decenoic acid, a related compound, has been achieved using decanoic acid as a substrate via two-step whole-cell catalysis .

Chemical Reactions Analysis

Types of Reactions

10-Hydroxyoctadecenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.

Mechanism of Action

The mechanism of action of 10-Hydroxyoctadecenoic acid involves its interaction with specific molecular targets and pathways. It acts as a lipid mediator, influencing processes such as nociception, tissue modulation, and cell proliferation . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.

Properties

CAS No.

80110-77-6

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

(E)-10-hydroxyoctadec-2-enoic acid

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h13,16-17,19H,2-12,14-15H2,1H3,(H,20,21)/b16-13+

InChI Key

AMPZNWGEMPXFMM-DTQAZKPQSA-N

Isomeric SMILES

CCCCCCCCC(CCCCCC/C=C/C(=O)O)O

Canonical SMILES

CCCCCCCCC(CCCCCCC=CC(=O)O)O

Origin of Product

United States

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